![molecular formula C13H9ClFNO B2685129 4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol CAS No. 674284-72-1](/img/structure/B2685129.png)
4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol is a Schiff base compound derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline. Schiff bases are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol involves the following steps:
Condensation Reaction: The compound is synthesized by the condensation of 5-chlorosalicylaldehyde with 4-fluoroaniline in a methanolic medium at room temperature.
Reaction Conditions: The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the formation of the Schiff base is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
化学反应分析
Types of Reactions
4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of 5-chlorosalicylaldehyde and 4-fluoroaniline.
Substitution: Formation of substituted phenols or anilines.
科学研究应用
4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol has several scientific research applications:
Medicine: Potential anticancer properties due to its ability to interact with biological macromolecules.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol involves its interaction with biological macromolecules. The Schiff base can coordinate with metal ions, forming complexes that can disrupt bacterial cell walls or interfere with enzyme activity. The compound’s ability to form hydrogen bonds and interact with DNA also contributes to its biological activity .
相似化合物的比较
Similar Compounds
4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
2-(((4-fluorophenyl)imino)methyl)phenol: Lacks the chlorine atom, which may affect its coordination chemistry and biological properties.
Uniqueness
4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity. The combination of these halogens in the Schiff base structure provides a unique set of chemical and biological properties that are not observed in similar compounds.
属性
IUPAC Name |
4-chloro-2-[(2-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFWXQFFPMLFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
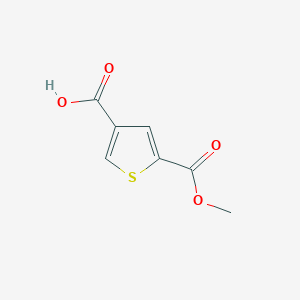
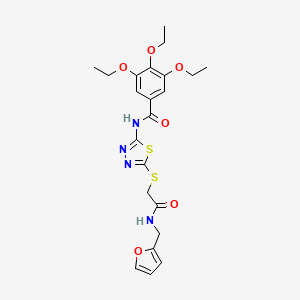
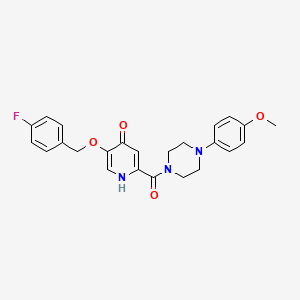
![1-(2-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2685052.png)

![Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2685055.png)
![N-(4-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2685057.png)
![5-O-(9H-Fluoren-9-ylmethyl) 7a-O-methyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B2685059.png)
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2685061.png)
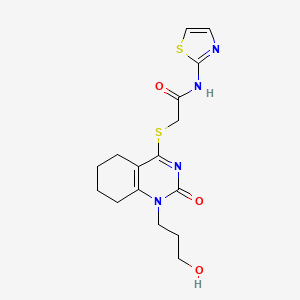
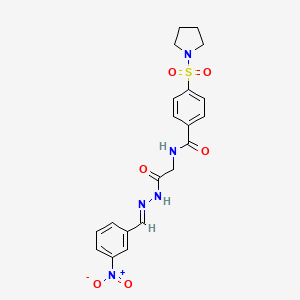
![6-Cyclopropyl-2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2685064.png)
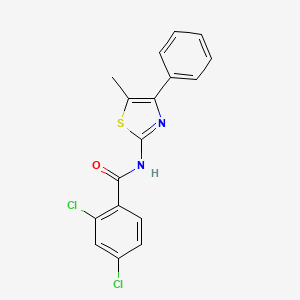
![2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2685068.png)
